molecular formula C29H41NO4 B11785648 3-Hydroxy-2,3-dimethylbutan-2-yl 4-(3-(((furan-2-ylmethyl)amino)methyl)phenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate

3-Hydroxy-2,3-dimethylbutan-2-yl 4-(3-(((furan-2-ylmethyl)amino)methyl)phenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B11785648
M. Wt: 467.6 g/mol
InChI Key: IAEHQNKDUDBORH-UHFFFAOYSA-N
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Description

3-Hydroxy-2,3-dimethylbutan-2-yl 4-(3-(((furan-2-ylmethyl)amino)methyl)phenyl)-1,7,7-trimethylbicyclo[221]heptane-2-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,3-dimethylbutan-2-yl 4-(3-(((furan-2-ylmethyl)amino)methyl)phenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate involves multiple steps. One common method involves the reaction of 3-hydroxy-2,3-dimethylbutan-2-yl with 4-(3-(((furan-2-ylmethyl)amino)methyl)phenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,3-dimethylbutan-2-yl 4-(3-(((furan-2-ylmethyl)amino)methyl)phenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylates, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Hydroxy-2,3-dimethylbutan-2-yl 4-(3-(((furan-2-ylmethyl)amino)methyl)phenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,3-dimethylbutan-2-yl 4-(3-(((furan-2-ylmethyl)amino)methyl)phenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen (4-(ethyl(methyl)amino)furan-2-yl)boronate
  • 3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen [3-(4-ethyl(methyl)amino)phenyl]carboxylate

Uniqueness

3-Hydroxy-2,3-dimethylbutan-2-yl 4-(3-(((furan-2-ylmethyl)amino)methyl)phenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate is unique due to its complex structure, which combines multiple functional groups and a bicyclic framework.

Properties

Molecular Formula

C29H41NO4

Molecular Weight

467.6 g/mol

IUPAC Name

(3-hydroxy-2,3-dimethylbutan-2-yl) 4-[3-[(furan-2-ylmethylamino)methyl]phenyl]-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C29H41NO4/c1-25(2)28(7)13-14-29(25,17-23(28)24(31)34-27(5,6)26(3,4)32)21-11-8-10-20(16-21)18-30-19-22-12-9-15-33-22/h8-12,15-16,23,30,32H,13-14,17-19H2,1-7H3

InChI Key

IAEHQNKDUDBORH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(CC2C(=O)OC(C)(C)C(C)(C)O)C3=CC=CC(=C3)CNCC4=CC=CO4)C)C

Origin of Product

United States

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